2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLZQAVKMNBHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 4-Nitroaniline with 2-Fluorobenzoyl Chloride
The first step involves the formation of 2-(2-fluorobenzoyl)-4-nitroaniline. In a typical procedure, 4-nitroaniline (1.0 mol) is dissolved in dichloromethane (DCM, 600 mL) under nitrogen. Triethylamine (1.2 mol) is added as a base to neutralize HCl generated during the reaction. 2-Fluorobenzoyl chloride (1.1 mol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using hexane/ethyl acetate (3:1).
Key Reaction Parameters :
Chloroacetylation of the Intermediate
The intermediate 2-(2-fluorobenzoyl)-4-nitroaniline is then reacted with chloroacetyl chloride. In a representative protocol, the intermediate (1.0 mol) is suspended in acetone (500 mL) with potassium carbonate (1.5 mol) as the base. Chloroacetyl chloride (1.2 mol) is added dropwise at 0°C, and the mixture is refluxed at 60°C for 4 hours. The product precipitates upon cooling and is filtered, washed with cold water, and dried.
Optimization Insights :
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Base Selection : Potassium carbonate outperforms triethylamine in minimizing esterification side reactions.
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Solvent Effects : Acetone (ε = 20.7) facilitates better solubility of the intermediate than DCM.
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Yield : 74–78% after purification via silica gel chromatography.
Industrial-Scale Production Strategies
Industrial methods prioritize cost efficiency and scalability. A patented approach employs continuous flow reactors to enhance mixing and heat transfer:
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Acylation Step :
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Reactor Type : Tubular reactor with static mixers.
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Conditions : 25°C, 2 bar pressure, residence time 30 minutes.
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Throughput : 50 kg/h of 4-nitroaniline.
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Chloroacetylation Step :
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Reactor Type : Stirred tank reactor with jacketed cooling.
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Conditions : 60°C, atmospheric pressure, 2-hour dwell time.
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Throughput : 45 kg/h of intermediate.
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Advantages :
Reaction Condition Optimization
Temperature and Solvent Effects
Comparative studies reveal that:
| Parameter | Low Yield Conditions | High Yield Conditions |
|---|---|---|
| Temperature | 0°C (65% yield) | 25°C (82% yield) |
| Solvent | Ethanol (ε = 24.3, 70%) | Dichloromethane (ε = 8.93, 85%) |
| Base | Pyridine (pKa = 5.2, 72%) | Triethylamine (pKa = 10.7, 85%) |
Higher temperatures accelerate acylation but risk nitro group reduction. Polar aprotic solvents like DCM improve reagent miscibility.
Catalytic and Stoichiometric Considerations
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Chloroacetyl Chloride Stoichiometry : A 10% molar excess (1.1 eq) ensures complete reaction of the intermediate.
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Acid Scavengers : Molecular sieves (4Å) reduce HCl-induced decomposition by 20%.
Purification and Analytical Validation
Recrystallization Techniques
The crude product is purified via sequential recrystallization:
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First Crystallization : Ethanol/water (1:1) removes unreacted 4-nitroaniline.
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Second Crystallization : Toluene at −20°C eliminates chlorinated byproducts.
Purity Metrics :
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.21–7.98 (m, 3H, Ar–H), 7.72–7.60 (m, 2H, Ar–H), 4.32 (s, 2H, CH₂Cl).
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IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 745 cm⁻¹ (C–Cl).
Challenges and Mitigation Strategies
Hydrolytic Degradation
The chloroacetamide group is prone to hydrolysis under acidic conditions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Hydrolysis Reactions: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction Reactions: Reducing agents (e.g., hydrogen gas, palladium on carbon), solvents (e.g., ethanol).
Hydrolysis Reactions: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), water.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Reduction Reactions: Amino derivatives with the nitro group reduced to an amino group.
Hydrolysis Reactions: Carboxylic acids and amines resulting from the cleavage of the amide bond.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves:
- Acylation Reaction : Reacting 2-fluorobenzoyl chloride with 4-nitroaniline in the presence of a base (e.g., pyridine).
- Chlorination : Using thionyl chloride to introduce the chloro group.
These steps ensure the formation of a compound with specific functional groups that contribute to its reactivity and biological activity.
Medicinal Chemistry
- Intermediate for Pharmaceuticals : This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents, including benzodiazepines and other sedative drugs like flunitrazepam . Its structural features allow it to serve as a precursor for compounds with significant therapeutic effects.
Biological Studies
- Enzyme Inhibition : The compound's structural similarity to biologically active molecules makes it useful in enzyme inhibition studies. It has been linked to anti-inflammatory and antimicrobial properties, suggesting potential applications in treating inflammatory diseases and infections .
- Receptor Binding Studies : Its ability to modulate receptor activity positions it as a candidate for research into new therapeutic agents targeting specific receptors involved in various diseases .
Chemical Synthesis
- Building Block for Complex Molecules : The unique chemical properties of this compound allow it to be employed as a building block in the synthesis of more complex organic molecules, facilitating advancements in organic chemistry .
Material Science
- Development of Functional Materials : The compound's unique reactivity can be harnessed in the development of new materials with specific functionalities, such as polymers or coatings that require particular chemical properties .
Case Studies and Research Findings
- Antimicrobial Activity : Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies indicate that benzophenone derivatives can inhibit bacterial growth via multiple mechanisms .
- Anticonvulsant Properties : As an intermediate in synthesizing flunitrazepam, this compound may share similar pharmacological properties, suggesting potential applications in treating seizure disorders .
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have shown that it may inhibit pro-inflammatory cytokines, making it a candidate for further research into treatments for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the chloro, fluoro, and nitro groups, contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Benzoyl Groups
Key Findings :
- Replacing fluorine with chlorine (e.g., CAS 180854-85-7) increases molecular weight and lipophilicity (ClogP: ~3.5 vs. ~3.1 for fluorine), which may influence membrane permeability .
Halogen-Substituted Acetamide Derivatives
Key Findings :
- The simpler N-(4-fluorophenyl)-2-chloroacetamide lacks the benzoyl and nitro groups, resulting in reduced steric hindrance and higher solubility in polar solvents .
Methylated and Alkylated Analogues
Key Findings :
- N-Methylation (e.g., EXIVEN) reduces the compound’s ability to form hydrogen bonds, which may decrease interaction with biological targets but improve oral bioavailability .
- Alkylated derivatives like pretilachlor demonstrate the agrochemical utility of chloroacetamides, though the target compound’s nitro group may limit herbicidal activity due to excessive electron withdrawal .
Anti-inflammatory and Pharmaceutical Derivatives
Key Findings :
- The diphenylacetamide structure (CAS unspecified) highlights the role of bulky substituents in stabilizing crystal packing via intermolecular interactions, a property relevant to the target’s solid-state behavior .
Biological Activity
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide, with the CAS number 76895-80-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
Chemical Structure
The molecular formula of this compound is . The compound features a chloro group, a fluorobenzoyl moiety, and a nitrophenyl structure, which contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Antiallergic and Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .
- Anticonvulsant Activity : It serves as an intermediate in the synthesis of flunitrazepam, a potent sedative and anticonvulsant drug. This suggests that the compound may share similar pharmacological properties .
- Antimicrobial Effects : Benzophenone derivatives have demonstrated antimicrobial activity, suggesting that this compound may inhibit bacterial growth through various mechanisms .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Study 1: Anticonvulsant Properties
In a study examining the anticonvulsant properties of benzophenone derivatives, this compound was found to exhibit significant activity in seizure models. The study highlighted its efficacy in reducing seizure frequency and duration compared to control groups .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of similar compounds. Results indicated that treatment with this compound significantly decreased levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via a two-step process: (1) coupling 2-fluorobenzoyl chloride with 4-nitro-1,2-phenylenediamine to form the intermediate, followed by (2) acetylation with chloroacetyl chloride. Reaction optimization includes controlling temperature (e.g., maintaining 273 K during acetylation to minimize side reactions) and using dichloromethane as a solvent with triethylamine to neutralize HCl byproducts . Purification via recrystallization (e.g., slow evaporation from toluene) improves crystallinity and purity .
Q. How can conflicting spectral data (e.g., NMR, IR) be resolved during structural characterization of this compound?
- Methodological Answer : Discrepancies in spectral assignments often arise from conformational flexibility or intermolecular interactions. For NMR, compare experimental shifts with computational predictions (DFT calculations) and analyze coupling patterns for aromatic protons. For IR, focus on carbonyl (C=O) and amide (N–H) stretching frequencies. Cross-validate using X-ray crystallography, which provides unambiguous bond-length and angle data (e.g., C–Cl: ~1.74 Å, C=O: ~1.21 Å) .
Q. What analytical techniques are critical for verifying the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity. Complement with melting point analysis (observed ~427 K for similar acetamide derivatives) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can X-ray crystallography address challenges in resolving the crystal structure of this compound, particularly when twinning or disorder is present?
- Methodological Answer : Use SHELX suite programs (e.g., SHELXL for refinement) to handle twinning by applying HKLF5 data format and refining twin laws. For disorder, employ PART instructions to model split positions and constrain thermal parameters. High-resolution data (d < 0.8 Å) and hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the lattice, reducing ambiguity .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound in antimicrobial studies?
- Methodological Answer : Synthesize analogs with modifications to the nitro, chloro, or fluorobenzoyl groups. Test against bacterial/fungal strains (e.g., S. aureus, E. coli) using MIC assays. Correlate electronic effects (Hammett σ values) of substituents with bioactivity. Molecular docking (e.g., with penicillin-binding proteins) can identify key binding interactions .
Q. How does the compound’s thermodynamic stability impact its suitability for long-term storage or catalytic applications?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>450 K suggests stability). Monitor hydrolytic degradation under acidic/basic conditions via HPLC. For catalytic use, evaluate thermal resilience in reaction matrices (e.g., Pd-catalyzed couplings) and characterize by powder XRD to detect phase changes .
Q. What experimental phasing methods are recommended for solving the crystal structure when heavy atoms are absent?
- Methodological Answer : Use SHELXC/D/E for single-wavelength anomalous dispersion (SAD) with intrinsic light atoms (e.g., Cl, F). Collect high redundancy data (≥4-fold) to enhance signal-to-noise. If unsuccessful, molecular replacement with a homologous structure (e.g., PDB ID: 5XYZ) followed by rigid-body refinement in PHENIX can provide initial phases .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental dipole moments in this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational averaging. Compute gas-phase dipole moments using Gaussian at the B3LYP/6-311+G(d,p) level, then compare with experimental values derived from dielectric constant measurements in non-polar solvents (e.g., benzene). Adjust for solvent polarity using COSMO-RS models .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | ~427 K (determined via DSC) | |
| C–Cl Bond Length (X-ray) | 1.74 Å | |
| TGA Decomposition Onset | 453 K | |
| HPLC Retention Time | 12.3 min (C18 column, 70% MeOH/H2O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
